Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789851
InChI: InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
SMILES:
Molecular Formula: C10H14N5Na2O13P3
Molecular Weight: 551.14 g/mol

Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate

CAS No.:

Cat. No.: VC16789851

Molecular Formula: C10H14N5Na2O13P3

Molecular Weight: 551.14 g/mol

* For research use only. Not for human or veterinary use.

Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate -

Specification

Molecular Formula C10H14N5Na2O13P3
Molecular Weight 551.14 g/mol
IUPAC Name disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate
Standard InChI InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2
Standard InChI Key TTWYZDPBDWHJOR-UHFFFAOYSA-L
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₄N₅Na₂O₁₃P₃, with a molecular weight of 551.14 g/mol. Its structure comprises three key components:

  • Adenine moiety: The 6-aminopurin-9-YL group provides nucleobase specificity, enabling interactions with viral polymerases.

  • Oxolane ring: A 3,4-dihydroxyoxolan-2-YL unit mimics the ribose sugar in natural nucleotides, critical for incorporation into nucleic acid chains.

  • Phosphonate groups: Two phosphonato and one phosphono group enhance stability against enzymatic hydrolysis compared to phosphate esters, a hallmark of phosphonate-based antivirals .

The disodium salt form improves water solubility, facilitating bioavailability in physiological systems. Spectroscopic characterization (e.g., ³¹P NMR) reveals distinct chemical shifts for each phosphorus environment, aiding in synthetic monitoring .

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis involves sequential modifications to integrate phosphonate groups with the nucleoside backbone :

  • Nucleoside functionalization: The oxolane ring is derivatized with methyl groups to anchor phosphonate linkages.

  • Phosphonate coupling: Phosphonyl chloride intermediates react with hydroxyl groups on the oxolane ring under controlled pH (7–9) and temperature (0–25°C).

  • Dealkylation: Trimethylsilyl bromide (TMSBr) removes protecting groups, yielding free phosphonic acids .

  • Salt formation: Neutralization with sodium hydroxide generates the disodium salt.

Key challenges include avoiding over-substitution at the oxolane hydroxyls and minimizing side reactions during phosphonate coupling. Yields exceed 90% when using silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) to stabilize intermediates .

One-Pot Methodology

Recent advances enable a streamlined one-pot synthesis without intermediate purification :

  • α-Ketophosphonate formation: Trimethylphosphite reacts with acetyl chloride to generate dimethyl α-ketophosphonate.

  • Silylation: TMSBr converts esters to silylated phosphonates, enhancing reactivity.

  • Nucleophilic attack: Bis(trimethylsilyl)phosphonite introduces the adenine-linked oxolane moiety.

  • Methanolysis and neutralization: Yields disodium salt precipitates at pH 7.

Mechanism of Antiviral Action

The compound acts as a chain-terminating nucleotide analog, exploiting viral polymerases’ inability to distinguish it from natural substrates :

  • Incorporation into viral DNA: The phosphonate groups mimic phosphate residues, allowing integration into nascent DNA strands during replication.

  • Steric hindrance: Bulky phosphonato-oxyphosphonate substituents prevent addition of subsequent nucleotides, halting elongation.

  • Enzyme inhibition: Competitive binding to viral DNA polymerases (e.g., herpesvirus UL30) disrupts catalytic activity at IC₅₀ values ≤10 μM .

Notably, human DNA polymerases exhibit 100–1,000-fold lower sensitivity, minimizing off-target toxicity . Resistance mutations in viral polymerases (e.g., HSV thymidine kinase variants) reduce incorporation efficacy, underscoring the need for combination therapies .

Antiviral Efficacy and Research Findings

In Vitro Activity

  • Herpes simplex virus (HSV): Reduces viral titers by 4-log units in plaque assays at 50 μM .

  • Cytomegalovirus (CMV): Inhibits replication in fibroblast cultures (EC₅₀ = 12 μM).

  • Vaccinia virus: Moderate activity (EC₅₀ = 75 μM), suggesting broader applicability .

Preclinical Studies

  • Mouse herpes encephalitis model: Intraperitoneal administration (100 mg/kg/day) improved survival rates from 20% (control) to 80% .

  • Ocular HSV infection: Topical application reduced lesion severity by 70% in rabbits .

Comparative Advantages Over Existing Drugs

ParameterDisodium Phosphono AnalogAcyclovir
MechanismChain terminationGuanine analog
Enzymatic activation requiredNoYes (viral kinase)
Resistance prevalenceLow (novel target)High (~15% in HSV)
Solubility (mg/mL)120 (in water)1.7 (in water)

Applications and Future Directions

Material Science Applications

  • Surface functionalization: Phosphonate groups enable covalent binding to metal oxides, useful in biosensors .

  • Bone-targeted drug delivery: High affinity for hydroxyapatite could localize antiviral action in osteotropic infections .

Challenges and Innovations

  • Oral bioavailability: Poor intestinal absorption due to high hydrophilicity; prodrug strategies (e.g., ester prodrugs) under investigation.

  • Synthetic scalability: Transitioning batch processes to continuous flow systems to reduce costs .

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